(RS)-Nandinine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECCKIOFCWGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-17-9 | |
| Record name | Nandinine , (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NANDININE , (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBN8KZ3C3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways of Rs Nandinine
Precursor Molecules and Early Stages of Isoquinoline (B145761) Alkaloid Biosynthesis
The biosynthesis of isoquinoline alkaloids, including nandinine (B1252234), generally originates from the amino acid L-tyrosine. L-tyrosine is converted through a series of enzymatic steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) nih.govfrontiersin.orgnih.gov. Dopamine is formed via the decarboxylation of L-tyrosine or L-DOPA by L-tyrosine/L-DOPA decarboxylase (TYDC) nih.govfrontiersin.org. The formation of 4-HPAA involves the conversion of L-tyrosine through reactions including decarboxylation, meta-hydroxylation, and transamination, catalyzed by enzymes like norcoclaurine synthase (NCS) frontiersin.orgnih.gov. These two molecules, dopamine and 4-HPAA, then condense to form (S)-norcoclaurine, which is considered the first dedicated intermediate in the benzylisoquinoline alkaloid (BIA) pathway nih.govnih.govgenome.jp. (S)-Reticuline is a crucial precursor for many BIAs and is derived from (S)-norcoclaurine through further enzymatic modifications nih.govnih.govgenome.jp.
Enzymatic Transformations Leading to Nandinine Formation
The conversion of early BIA intermediates into specific aporphine (B1220529) alkaloids like nandinine involves several key enzymatic steps, particularly the formation of methylenedioxy bridges and stereospecific cyclizations.
Cytochrome P450 monooxygenases (CYPs) play a critical role in the formation of methylenedioxy bridges, a common feature in many isoquinoline alkaloids, including nandinine ebi.ac.ukfrontiersin.org. Specifically, members of the CYP719A subfamily are known to catalyze these reactions ebi.ac.ukfrontiersin.org. Research has identified CYP719A3 and CYP719A13 as enzymes involved in these processes.
CYP719A3: This enzyme has demonstrated the ability to accept multiple substrates, including (S)-scoulerine, (S)-cheilanthifoline, and (S)-tetrahydrocolumbamine. When acting on (S)-scoulerine, CYP719A3 catalyzes the formation of (S)-nandinine, involving the creation of a methylenedioxy bridge ebi.ac.ukfrontiersin.org. It has also been shown to convert (S)-cheilanthifoline to (S)-stylopine and (S)-tetrahydrocolumbamine to (S)-canadine ebi.ac.ukfrontiersin.org.
CYP719A13: This enzyme has been characterized in Argemone mexicana. It catalyzes the formation of the methylenedioxy bridge in several reactions, including the conversion of (S)-scoulerine to (S)-nandinine, (S)-cheilanthifoline to (S)-stylopine, and (S)-tetrahydrocolumbamine to (S)-canadine ebi.ac.ukresearchgate.net.
These enzymes are crucial for introducing the characteristic methylenedioxy functional group, which is essential for the structure and activity of many alkaloids ebi.ac.ukfrontiersin.org.
The biosynthesis of nandinine involves the creation of chiral centers. While (RS)-Nandinine refers to a racemic mixture (equal amounts of R and S enantiomers), the enzymatic steps leading to its formation may exhibit stereospecificity. For instance, CYP719A3 has shown substrate affinity for specific stereoisomers of its precursors. Studies indicate that CYP719A3 accepts (S)-scoulerine as a substrate to produce (S)-nandinine frontiersin.orgnih.gov. Similarly, other CYP719 enzymes have shown specificity for (S)-configured substrates in their reactions, such as the conversion of (S)-cheilanthifoline to (S)-stylopine ebi.ac.uk. The precise mechanisms by which the chiral center in nandinine is formed, whether through a stereospecific enzymatic step followed by racemization or through a non-stereospecific enzymatic process, requires further detailed investigation.
Genetic and Molecular Regulation of Nandinine Biosynthesis
The production of nandinine is governed by the coordinated expression and activity of specific genes encoding the enzymes involved in its biosynthetic pathway.
The genes encoding the enzymes responsible for nandinine biosynthesis, particularly the cytochrome P450s like CYP719A3 and CYP719A13, have been identified and characterized in various plant species. For example, cDNAs encoding CYP719A enzymes were isolated from Argemone mexicana and Eschscholzia californica ebi.ac.ukfrontiersin.org. These genes are crucial for catalyzing the key methylenedioxy bridge formation steps. Research efforts are ongoing to identify the full complement of genes involved in the complete nandinine pathway, from primary precursors to the final product.
The expression of genes involved in isoquinoline alkaloid biosynthesis, including those for nandinine, is subject to complex transcriptional and post-translational regulation. Transcriptional factors play a significant role in controlling the expression levels of these genes, thereby influencing alkaloid accumulation cas.cz. While specific regulatory mechanisms for nandinine biosynthesis are still being elucidated, general patterns observed in other isoquinoline alkaloid pathways suggest that transcription factors can activate or repress the expression of biosynthetic genes in response to developmental cues or environmental stimuli cas.cz. Post-translational modifications of enzymes, such as phosphorylation or glycosylation, can also modulate their activity and stability, further fine-tuning the metabolic flux towards nandinine production.
In Vitro Reconstitution and Heterologous Expression of Nandinine Biosynthetic Pathways
The biosynthesis of Nandinine, a protoberberine alkaloid, involves a series of enzymatic steps, primarily within plant species. Research efforts have focused on isolating, characterizing, and reconstituting these enzymatic activities, both in vitro and through heterologous expression systems, to understand and potentially harness these pathways for production.
The critical step in the formation of (S)-Nandinine from its precursor involves the enzymatic creation of a methylenedioxy bridge. This transformation is catalyzed by a specific class of enzymes, notably cytochrome P450 monooxygenases.
The key enzyme identified for this conversion is (S)-nandinine synthase , designated by the Enzyme Commission number EC 1.14.19.73 . This enzyme belongs to the cytochrome P450 (heme-thiolate) family and catalyzes an oxidative reaction. The reaction proceeds as follows:
(S)-scoulerine + [reduced NADPH—hemoprotein reductase] + O₂ → (S)-nandinine + [oxidized NADPH—hemoprotein reductase] + 2 H₂O enzyme-database.orgqmul.ac.ukuniprot.org
This process involves the oxidative ring closure of adjacent phenolic and methoxy (B1213986) groups on the (S)-scoulerine molecule to form the characteristic methylenedioxy bridge of (S)-Nandinine. It is important to note that this reaction does not incorporate molecular oxygen into the final product enzyme-database.orgqmul.ac.ukuniprot.org. Related enzymes, such as (S)-cheilanthifoline synthase (EC 1.14.19.65), also act on (S)-scoulerine but produce (S)-cheilanthifoline, highlighting the specificity required for Nandinine synthesis enzyme-database.orgqmul.ac.uk.
Specific enzymes from various plant species have been identified and characterized for their role in Nandinine biosynthesis. For instance, CYP719A13 from Argemone mexicana has been described as a trifunctional enzyme capable of converting (S)-cheilanthifoline to (S)-stylopine, (S)-scoulerine to (S)-nandinine, and (S)-tetrahydrocolumbamine to (S)-canadine uniprot.orgebi.ac.uk. Similarly, CcCYP719A1 from Coptis chinensis has been biochemically characterized in vitro and shown to convert (S)-scoulerine into (S)-nandinine nih.govoup.com. Research on Corydalis yanhusuo has also identified CyCYP719As that catalyze the conversion of (S)-scoulerine to (S)-nandinine in vitro enzyme assays nih.gov.
The enzyme CYP719A13 exhibits specific kinetic and physicochemical properties, with an optimum temperature between 30-35 °C and an optimum pH of 8.0 for its catalytic activity uniprot.org.
Table 1: Key Enzymes in (S)-Nandinine Biosynthesis
| Enzyme Name | EC Number | Reaction Catalyzed | Source Organism | Reference(s) |
| (S)-nandinine synthase | EC 1.14.19.73 | (S)-scoulerine → (S)-nandinine | Various plants | enzyme-database.orgqmul.ac.ukuniprot.orgenzyme-database.org |
| CYP719A13 | EC 1.14.19.73 | (S)-scoulerine → (S)-nandinine; (S)-cheilanthifoline → (S)-stylopine; (S)-tetrahydrocolumbamine → (S)-canadine | Argemone mexicana | uniprot.orgebi.ac.uk |
| CcCYP719A1 | N/A | (S)-scoulerine → (S)-nandinine | Coptis chinensis | nih.govoup.com |
| CyCYP719As | N/A | (S)-scoulerine → (S)-nandinine | Corydalis yanhusuo | nih.gov |
| (S)-cheilanthifoline synthase | EC 1.14.19.65 | (S)-scoulerine → (S)-cheilanthifoline | Various plants | enzyme-database.orgqmul.ac.uk |
In vitro reconstitution studies are crucial for validating the enzymatic activity of isolated or recombinantly produced enzymes. These experiments involve incubating purified enzymes with their proposed substrates under controlled conditions to observe the formation of the expected products.
Research has utilized purified cytochrome P450 enzymes, such as CYP719A13 from Argemone mexicana, to demonstrate its capacity to convert (S)-scoulerine into (S)-nandinine in vitro uniprot.org. Similarly, CcCYP719A1 from Coptis chinensis has been characterized in vitro, confirming its role in transforming (S)-scoulerine into (S)-nandinine nih.govoup.com. Enzyme assays involving CyCYP719As from Corydalis yanhusuo have also confirmed their ability to produce (S)-nandinine from (S)-scoulerine nih.gov. These studies often involve liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the reaction products, confirming the specific enzymatic transformations.
Heterologous expression offers a powerful approach to study and produce complex natural products by transferring the genes encoding the biosynthetic pathway into more amenable host organisms, such as bacteria or yeast (Saccharomyces cerevisiae). This strategy allows for the production of compounds that may be present in low quantities in their native hosts or to engineer novel derivatives.
Genes encoding key enzymes like those in the CYP719 family, which are responsible for methylenedioxy bridge formation in Nandinine biosynthesis, have been successfully cloned and expressed in heterologous systems like yeast ebi.ac.uknih.govnih.govgoogle.com. For instance, studies have involved the heterologous expression of CYP719A13 and CYP719A14 from Argemone mexicana in Spodoptera frugiperda Sf9 insect cells to analyze their catalytic functions ebi.ac.uk. Furthermore, genes for cheilanthifoline synthase and stylopine synthase from Chelidonium majus have been isolated and heterologously expressed in yeast to study their activities nih.gov.
More comprehensive efforts have focused on reconstituting entire or partial biosynthetic pathways. The reconstitution of a multi-gene pathway for benzylisoquinoline alkaloid (BIA) synthesis in Saccharomyces cerevisiae has been achieved, enabling the production of intermediates like (S)-scoulerine, which can then be further processed to yield compounds like Nandinine google.com. Computational workflows have also been developed to expand these pathways, facilitating the de novo production of derivatives such as (S)-nandinine in engineered microbial hosts researchgate.net. These advancements highlight the potential of synthetic biology and metabolic engineering to unlock the production of valuable plant-derived alkaloids.
Synthetic Methodologies for Rs Nandinine
Overview of Total Syntheses of Nandinine (B1252234)
The total synthesis of nandinine, like other protoberberine alkaloids, has been a significant challenge for synthetic chemists. mun.ca The complex, bridged ring system and multiple stereocenters require careful strategic planning to achieve the desired molecular structure.
The classical approach to the synthesis of protoberberine alkaloids, including nandinine, has traditionally relied on established methods for constructing the core tetracyclic framework. mun.cascispace.com Pioneering work in the broader field of berberine (B55584) and related alkaloid synthesis laid the groundwork for these efforts. For instance, early syntheses of berberine, though often lengthy and low-yielding, provided valuable insights into the construction of the protoberberine skeleton. nih.gov These classical methods often involved multi-step sequences and were crucial in confirming the structure of these natural products.
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like (RS)-Nandinine. amazonaws.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com
A common retrosynthetic strategy for protoberberine alkaloids involves disconnecting the molecule at key bonds to reveal logical precursors. For nandinine, a typical analysis might involve the following disconnections:
Pictet-Spengler reaction: This is a key bond-forming reaction in the synthesis of many isoquinoline (B145761) alkaloids. Retrosynthetically, this involves disconnecting the C-N and C-C bonds of the tetrahydroisoquinoline core to reveal a substituted phenethylamine (B48288) and a carbonyl compound.
Pomeranz-Fritsch-Bobbitt reaction: This is another classical method for isoquinoline synthesis that can be applied in a retrosynthetic sense.
Mannich-type condensation: This approach can be envisioned to form the crucial C-C bond that closes the B-ring of the protoberberine skeleton.
Modern Asymmetric and Stereoselective Synthesis of this compound
More recent synthetic efforts have focused on developing asymmetric and stereoselective methods to control the chirality of the final product. libretexts.org This is particularly important for producing specific enantiomers, which often exhibit different biological activities.
Enantioselective catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. frontiersin.org In the context of nandinine synthesis, this can be achieved through various catalytic methods:
Asymmetric Hydrogenation: Chiral catalysts can be used to selectively hydrogenate a prochiral intermediate, establishing the desired stereocenter.
Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst to transfer hydrogen from a simple hydrogen donor to an imine or enamine intermediate, leading to an enantioenriched amine.
Enantioselective Pictet-Spengler Reaction: The use of chiral Brønsted acids or other catalysts can promote the cyclization in a stereoselective manner, directly forming the chiral tetrahydroisoquinoline core. rsc.org
These catalytic approaches offer a more efficient and atom-economical way to access enantiopure nandinine compared to classical resolution methods. frontiersin.orgrsc.orgbeilstein-journals.org
Achieving stereochemical control is a critical aspect of synthesizing complex molecules with multiple stereocenters. numberanalytics.com In the synthesis of this compound, controlling the relative stereochemistry of the substituents is crucial.
Diastereoselectivity can be influenced by several factors:
Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.
Reagent Control: The use of chiral reagents or auxiliaries can induce a preference for the formation of one diastereomer over another. du.ac.in
Catalyst Control: As mentioned above, chiral catalysts can play a significant role in determining the diastereoselectivity of a reaction.
Careful consideration of these factors allows chemists to design synthetic routes that produce the desired diastereomer of nandinine with high selectivity. mdpi.comnih.govthieme-connect.de
Continuous-Flow Synthesis Techniques for Nandinine and its Intermediates
Continuous-flow chemistry has gained significant traction in both academic and industrial settings as a powerful tool for organic synthesis. seqens.comucd.iegoflow.at This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process integration. mdpi.combeilstein-journals.org
A fully continuous-flow approach has been developed for the asymmetric total synthesis of several tetrahydroprotoberberine alkaloids, including (-)-nandinine. nih.govresearchgate.netresearchgate.net This innovative method involves a linear sequence of four chemical transformations and three online work-up steps integrated into a single flow platform, eliminating the need for intermediate purification. nih.govresearchgate.net
The key features of this continuous-flow synthesis include:
Concise linear sequence: The synthesis is completed in four chemical steps. nih.gov
Integrated platform: All reactions and work-ups are performed in a continuous flow system. nih.govresearchgate.net
No intermediate purification: This significantly reduces time and waste. nih.govresearchgate.netresearchgate.net
High throughput: The system has a throughput of 145 mg/h with a total residence time of 32.5 minutes. nih.govresearchgate.net
This continuous-flow synthesis showcases a modern and efficient approach to producing complex natural products like nandinine, highlighting the potential of this technology to revolutionize pharmaceutical manufacturing. mdpi.com
Molecular Mechanisms of Action and Cellular Activities of Rs Nandinine Excluding Clinical Human Data
Modulation of Cellular Signaling Pathways by Nandinine (B1252234)
(RS)-Nandinine has been shown to engage with critical cellular signaling cascades, impacting pathways central to energy sensing, inflammation, and metabolic regulation.
AMPK is a conserved cellular energy sensor that plays a pivotal role in maintaining metabolic homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP wikipedia.orgresearchgate.netnih.govnih.govmdpi.com. This compound has been demonstrated to activate AMPK benchchem.commdpi.com. This activation is typically achieved through mechanisms that increase the cellular AMP:ATP ratio, leading to allosteric activation of AMPK by binding to its γ-subunit, and/or by promoting the phosphorylation of the α-subunit at key sites, such as Thr172, by upstream kinases like LKB1 and CaMKKβ wikipedia.orgresearchgate.netnih.govnih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.org. Activated AMPK then phosphorylates numerous downstream targets, influencing cellular metabolism. For instance, AMPK activation by compounds like this compound can lead to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a crucial enzyme in fatty acid synthesis, thereby reducing lipogenesis and promoting fatty acid oxidation wikipedia.orgfrontiersin.org.
| Pathway/Enzyme | Effect of this compound | Key Mechanism/Substrate | Reference |
| AMPK Activation | Increased activity | Promotes Thr172 phosphorylation, mimics AMP binding | wikipedia.orgresearchgate.netnih.govnih.govmdpi.combenchchem.commdpi.comfrontiersin.org |
| ACC | Inhibited activity | Phosphorylation at Ser79 (AMPK target) | wikipedia.orgmdpi.comfrontiersin.orgfrontiersin.org |
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, and cellular proliferation. Dysregulation of this pathway is implicated in numerous chronic diseases mdpi.comconsensus.app. This compound has been shown to inhibit the NF-κB pathway benchchem.commdpi.commdpi.comresearchgate.net. This inhibition typically occurs upstream of NF-κB translocation to the nucleus, often by preventing the degradation of its inhibitor, IκBα, or by interfering with the activation of upstream kinases like IκB Kinase β (IKKβ) consensus.app. By suppressing NF-κB activation, this compound can lead to a reduction in the expression of pro-inflammatory cytokines and mediators, contributing to an anti-inflammatory cellular environment mdpi.commdpi.com.
| Pathway/Component | Effect of this compound | Key Action | Reference |
| NF-κB Pathway | Inhibition | Suppression of IκBα degradation, reduced pro-inflammatory cytokine expression | benchchem.commdpi.commdpi.comconsensus.appresearchgate.net |
Beyond AMPK and NF-κB, this compound influences other vital signaling cascades. Notably, it promotes the tyrosine phosphorylation of Insulin (B600854) Receptor Substrate-1 (IRS-1), a critical adaptor protein in insulin signaling benchchem.commdpi.commdpi.comconsensus.appnih.govnih.gov. This tyrosine phosphorylation is essential for the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which subsequently activates the Akt (Protein Kinase B) pathway researchgate.netmdpi.commdpi.comconsensus.appnih.govnih.gov. The PI3K/Akt pathway is a central mediator of insulin's effects on glucose uptake, glycogen (B147801) synthesis, and lipid metabolism mdpi.commdpi.comconsensus.appnih.govnih.govnih.govnih.gov.
Furthermore, this compound impacts lipid homeostasis by modulating the activity of key transcription factors. It downregulates Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) mdpi.comnih.govresearchgate.netnih.govnih.govimrpress.comuniprot.org. SREBP-1c primarily regulates lipogenic genes, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), promoting fatty acid synthesis mdpi.comnih.govresearchgate.netnih.govimrpress.comuniprot.org. Conversely, PPARα promotes fatty acid oxidation and can suppress lipogenesis mdpi.comnih.govresearchgate.netnih.govnih.govuniprot.org. By influencing these transcription factors, this compound contributes to the regulation of cellular lipid metabolism.
Additionally, this compound's activation of AMPK leads to the inhibition of hepatic gluconeogenesis, partly through promoting the phosphorylation of enzymes and transcription factors involved in glucose production, such as ACC and potentially CRTC2 wikipedia.orgmdpi.commdpi.comnih.govnih.govnih.gov.
| Pathway/Transcription Factor | Effect of this compound | Key Molecular Action | Reference |
| IRS-1 Phosphorylation | Increased (Tyrosine) | Facilitates PI3K binding and activation | benchchem.commdpi.commdpi.comconsensus.appnih.govnih.gov |
| PI3K/Akt Pathway | Activation | Downstream signaling of insulin, promotes glucose uptake | mdpi.commdpi.comconsensus.appnih.govnih.govnih.gov |
| SREBP-1c | Downregulation | Reduces lipogenic gene expression | mdpi.comresearchgate.netnih.govimrpress.comuniprot.org |
| PPARα | Downregulation | Affects fatty acid oxidation and lipid metabolism | mdpi.comnih.govresearchgate.netnih.govnih.govuniprot.org |
| Hepatic Gluconeogenesis | Inhibition | Promotes AMPK-mediated phosphorylation of ACC, potentially CRTC2 | wikipedia.orgmdpi.commdpi.comnih.govnih.govnih.gov |
Effects of Nandinine on Cellular Metabolic Processes (in vitro and animal models)
The modulation of signaling pathways by this compound translates into significant effects on cellular metabolic processes, particularly concerning glucose and lipid homeostasis.
Insulin resistance is characterized by a diminished cellular response to insulin, impairing glucose uptake and utilization frontiersin.orgnih.govnih.gov. This compound has been shown to enhance cellular insulin sensitivity benchchem.commdpi.com. This improvement is mechanistically linked to its ability to activate the PI3K/Akt pathway via IRS-1 tyrosine phosphorylation, which in turn promotes insulin-mediated glucose uptake into cells mdpi.commdpi.comconsensus.appnih.govnih.gov. Cellular glucose uptake can be quantified using fluorescent analogs like 2-NBDG benchchem.comcaymanchem.comabcam.compromega.comdojindo.com. By facilitating glucose entry into cells, this compound helps to restore more effective glucose disposal, a hallmark of improved insulin sensitivity.
| Process | Effect of this compound | Measurement Method/Key Indicator | Reference |
| Cellular Insulin Sensitivity | Enhancement | Increased glucose uptake, enhanced PI3K/Akt signaling | benchchem.commdpi.commdpi.comconsensus.appnih.govnih.gov |
| Glucose Uptake | Increased | Measured by 2-NBDG assays | benchchem.comcaymanchem.comabcam.compromega.comdojindo.com |
At the cellular level, this compound influences both glucose and lipid metabolism. Its activation of AMPK leads to the inhibition of hepatic gluconeogenesis, the process by which the liver produces glucose, thereby contributing to lower blood glucose levels wikipedia.orgmdpi.commdpi.comnih.govnih.govnih.gov. This inhibition is partly achieved by promoting the phosphorylation of key enzymes and transcription factors involved in gluconeogenesis.
In terms of lipid homeostasis, this compound's downregulation of SREBP-1c and PPARα has significant consequences. By reducing SREBP-1c activity, it suppresses the expression of lipogenic genes (e.g., ACC, FAS), thereby decreasing de novo fatty acid synthesis and cellular triglyceride accumulation mdpi.comnih.govresearchgate.netnih.govimrpress.comuniprot.org. Concurrently, its impact on PPARα can influence fatty acid oxidation pathways. These combined effects help to rebalance (B12800153) cellular lipid metabolism, reducing fat accumulation and promoting a healthier metabolic state. Animal models have been instrumental in demonstrating these effects, showing reduced liver fat accumulation and improved lipid profiles mdpi.comnih.govd-nb.infonih.govmdpi.comfrontiersin.org.
| Metabolic Process | Effect of this compound | Key Molecular Targets/Enzymes | Reference |
| Hepatic Gluconeogenesis | Inhibition | AMPK, ACC, CRTC2, PEPCK, G6Pase | wikipedia.orgmdpi.commdpi.comnih.govnih.govnih.gov |
| Lipogenesis (Fatty Acid Synthesis) | Reduced | SREBP-1c, ACC, FAS | mdpi.comnih.govresearchgate.netnih.govimrpress.comuniprot.org |
| Fatty Acid Oxidation | Potentially Enhanced | PPARα | mdpi.comnih.govresearchgate.netnih.govnih.govuniprot.org |
| Cellular Triglyceride Content | Reduced | Downregulation of lipogenic pathways | mdpi.comnih.govresearchgate.netnih.govimrpress.comuniprot.org |
Compound List:
this compound
AMP-activated Protein Kinase (AMPK)
IκB Kinase β (IKKβ)
Nuclear Factor-kappa B (NF-κB)
Insulin Receptor Substrate-1 (IRS-1)
Phosphatidylinositol 3-kinase (PI3K)
Akt (Protein Kinase B)
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)
Peroxisome Proliferator-Activated Receptor alpha (PPARα)
Acetyl-CoA Carboxylase (ACC)
Phosphoenolpyruvate Carboxykinase (PEPCK)
Glucose-6-phosphatase (G6Pase)
Transcription Factor 7-Like 2 (TCF7L2)
CREB Regulated Transcription Coactivator 2 (CRTC2)
Liver Kinase B1 (LKB1)
Calcium/Calmodulin-Dependent Protein Kinase Kinase beta (CaMKKβ)
Mammalian Target of Rapamycin (mTOR)
Ribosomal protein S6 kinase 1 (S6K1)
Fatty Acid Synthase (FAS)
Anti-Inflammatory Cellular Mechanisms of Nandinine
This compound has been identified as a compound that can attenuate inflammatory responses at the cellular level. Its mechanisms of action involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
Attenuation of Inflammatory Cytokine Production
Studies indicate that this compound, alongside berberine (B55584), plays a role in inhibiting inflammation within adipocytes, contributing to the regulation of metabolic homeostasis dovepress.comsemanticscholar.org. While specific cytokine profiles directly altered by this compound are not always detailed in isolation, research on related compounds suggests a broader impact on the inflammatory cascade. Berberine, for instance, has been shown to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various cellular contexts dovepress.commdpi.comunime.it. These findings suggest that this compound may exert similar effects by dampening the production of these key inflammatory signaling molecules.
Table 1: Anti-Inflammatory Cellular Mechanisms of Nandinine and Related Compounds
| Mechanism/Target | Effect on Nandinine | Specific Cytokines/Mediators Affected | Cellular Model/Context | Citation(s) |
| Inflammation Inhibition | Attenuated inflammation in adipocytes | Not specified | Adipocytes | dovepress.comsemanticscholar.org |
| NF-κB Pathway | Inhibits NF-κB activation | - | Adipocytes (implied) | semanticscholar.orgmdpi.com |
| PI3K/Akt Pathway | Activates PI3K/Akt pathway (in context of insulin signaling) | - | Adipocytes | semanticscholar.orgmdpi.com |
| Cytokine Production | Potential inhibition of pro-inflammatory cytokines | TNFα, IL-1β, IL-6 (observed for related compounds) | Various | dovepress.commdpi.comunime.it |
Modulation of Inflammatory Mediators and Pathways
This compound's anti-inflammatory properties are closely linked to its ability to modulate critical intracellular signaling pathways. Research indicates that nandinine can inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a central regulator of inflammatory responses semanticscholar.orgmdpi.com. Furthermore, in the context of insulin signaling, nandinine has been associated with the activation of the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathway semanticscholar.orgmdpi.com.
While detailed mechanistic studies specifically on nandinine's modulation of Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are more extensively documented for berberine, these pathways are known to be intricately involved in inflammatory processes unime.itnih.govresearchgate.net. Berberine's demonstrated ability to inhibit the activity of Inhibitor of NF-κB Kinase (IKK) and stabilize Inhibitor of NF-κB (IκB), thereby preventing NF-κB translocation, highlights a common regulatory axis that nandinine may also influence researchgate.net. These pathways collectively contribute to the cellular environment, mediating responses to inflammatory stimuli.
Exploration of Anti-proliferative and Apoptotic Mechanisms in Cellular Models
Beyond its anti-inflammatory actions, this compound, often examined through the lens of berberine's effects, shows promise in modulating cell proliferation and inducing apoptosis in various cancer cell lines.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Direct evidence detailing this compound's specific role in inducing apoptosis via intrinsic or extrinsic pathways is less prevalent than that for berberine. However, studies on berberine reveal a multifaceted approach to inducing programmed cell death. These mechanisms include the activation of key executioner caspases, such as Caspase-3 and Caspase-9, and the cleavage of Poly(ADP-ribose) polymerase (PARP) unime.itnih.govresearchgate.net. Berberine also modulates the expression of apoptosis-regulating proteins from the Bcl-2 family, typically by decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins such as Bax, thereby shifting the cellular balance towards death unime.itresearchgate.netotago.ac.nz. Furthermore, activation of the tumor suppressor protein p53 and induction of mitochondrial dysfunction, characterized by the release of cytochrome-c and loss of mitochondrial membrane potential, are critical components of berberine-induced apoptosis semanticscholar.orgunime.it. These pathways, involving mitochondrial integrity and caspase cascades, are fundamental to cellular apoptosis and represent potential mechanisms through which this compound might exert its effects.
Table 2: Anti-proliferative and Apoptotic Mechanisms of Nandinine (and related compounds)
| Mechanism/Target | Effect on Nandinine (or related compound) | Specific Markers/Pathways Affected | Cellular Model/Context | Citation(s) |
| Apoptosis Induction | Induction (observed for related compounds) | Caspase-3, Caspase-9 activation | Various cancer cells | unime.itnih.govresearchgate.net |
| Apoptosis Modulation | Modulation (observed for related compounds) | Bcl-2/Bax ratio, Bcl-2 expression | Various cancer cells | unime.itresearchgate.netotago.ac.nz |
| Apoptosis Induction | Induction (observed for related compounds) | PARP cleavage | Various cancer cells | nih.govmdpi.com |
| Apoptosis Induction | Activation (observed for related compounds) | p53 | Various cancer cells | semanticscholar.orgunime.it |
Inhibition of Cell Proliferation and Metastasis-Related Processes
Research indicates that compounds related to this compound, particularly berberine, can significantly inhibit cancer cell proliferation. This inhibition is often accompanied by cell cycle arrest, commonly observed at the G1 or G0/G1 phases, mediated by the modulation of cell cycle regulators such as cyclins (e.g., cyclin D1, cyclin E) and cyclin-dependent kinases (CDKs) dovepress.comsemanticscholar.orgnih.govmdpi.com.
Furthermore, these compounds have demonstrated potential in hindering cancer metastasis. This involves the suppression of cell migration and invasion, processes often facilitated by matrix metalloproteinases (MMPs). Berberine, for example, has been shown to reduce the activity and expression of MMP-2 and MMP-9 nih.govresearchgate.netscribd.com. It can also inhibit signaling pathways crucial for cell motility, such as NF-κB and AP-1, and interfere with the Epithelial-Mesenchymal Transition (EMT), a key event in cancer cell invasion and metastasis nih.govscribd.com. Inhibition of factors like Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) also contributes to the anti-metastatic potential observed in studies with related compounds nih.gov. These findings suggest that this compound may similarly impact cellular proliferation and metastatic processes through the modulation of these critical pathways.
Structure Activity Relationship Sar Studies of Rs Nandinine and Its Analogues
Methodologies for SAR Elucidation
The elucidation of SAR for (RS)-Nandinine would typically involve a multi-faceted approach, combining synthetic chemistry with biological and computational evaluations.
Rational Design and Synthesis of Nandinine (B1252234) Derivatives
The process begins with the rational design of Nandinine analogues. This often involves identifying key structural features of the parent compound and hypothesizing how alterations might influence its interaction with biological targets, such as AMP-kinase pitt.edu. Based on the known structure of Nandinine (often derived from natural sources or synthesized as a derivative of other alkaloids like berberine (B55584) pitt.edu), chemists would systematically modify specific regions of the molecule. These modifications could include:
Substitution : Introducing or altering functional groups at various positions on the Nandinine core structure.
Ring Modifications : Altering ring sizes, saturation levels, or heteroatom positions within the molecule.
Scaffold Hopping : Designing molecules with different core structures that retain the key pharmacophoric features of Nandinine.
The synthesis of these designed derivatives would then be carried out using established organic synthesis techniques, often employing methods described for related alkaloid structures or heterocyclic compounds nih.govnih.govnih.govrsc.orgfrontiersin.orgrsc.orggpatindia.comnih.gov. The synthesis of chiral compounds, such as Nandinine which can exist as enantiomers or be studied as a racemic mixture (DL-Nandinine lookchem.com), often requires stereoselective synthetic routes to obtain pure stereoisomers for activity assessment mdpi.commichberk.comnih.govbiomedgrid.com.
Systematic Chemical Modification and Biological Evaluation
Following synthesis, each Nandinine derivative would undergo rigorous biological evaluation to assess its activity. For Nandinine, this would likely involve assays related to its known effects, such as measuring its ability to inhibit inflammation, modulate insulin (B600854) resistance, or regulate AMP-kinase activity pitt.edu.
A typical SAR study would involve creating a series of compounds where specific structural changes are made, and then comparing their biological potencies. For instance, if a particular substituent is hypothesized to be crucial for binding, a series of analogues with different substituents at that position would be synthesized and tested. The results would then be analyzed to correlate specific structural features with observed biological activity, often quantified by metrics like IC50 values (the concentration of a compound required to inhibit a biological process by 50%).
Conceptual Data Table for SAR Studies (Illustrative Example)
Unfortunately, a comprehensive search for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies specifically focusing on the chemical compound "this compound" did not yield detailed research findings or data tables for this particular compound. While "this compound" has been identified as a chemical compound lookchem.com, the available search results primarily discuss general principles of SAR and QSAR, or detailed SAR/QSAR analyses for other distinct classes of chemical compounds mdpi.comresearchgate.netnih.govwikipedia.orgnih.govnih.govnih.govmdpi.comnih.govnih.govatlantis-press.commdpi.comqsardb.org.
Consequently, it is not possible to generate an article structured around the requested outline, including detailed research findings and data tables, that is solely focused on the SAR and QSAR of "this compound" based on the current information.
General Overview of SAR and QSAR
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and pharmacology that describes the relationship between the chemical structure of a molecule and its biological activity wikipedia.orgcollaborativedrug.com. It aims to identify which structural features are responsible for a particular biological effect, allowing for the modification of compounds to enhance or alter their activity wikipedia.org.
Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that uses mathematical models to correlate the physicochemical properties or structural descriptors of chemical compounds with their biological activity nih.govwikipedia.orgijpsr.comamazon.com. These models, often developed using statistical regression techniques, can predict the activity of new, untested compounds based on their structures nih.govwikipedia.orgijpsr.comamazon.com. QSAR studies are crucial tools in drug discovery and development for guiding the design of new molecules with desired properties and for understanding mechanisms of action nih.govmdpi.comcollaborativedrug.comijpsr.comamazon.com.
QSAR models typically involve:
Data Collection: Gathering a dataset of compounds with known structures and corresponding biological activities researchgate.net.
Descriptor Calculation: Deriving numerical descriptors (e.g., physicochemical properties, topological indices, electronic features) that represent the structural characteristics of each compound nih.govatlantis-press.comresearchgate.net.
Model Development: Employing statistical methods (e.g., linear regression, support vector machines) to build a mathematical equation that relates the descriptors to the biological activity nih.govnih.govmdpi.comnih.govnih.govatlantis-press.com.
Validation: Rigorously testing the model's reliability, robustness, and predictive power using external datasets and statistical metrics nih.govmdpi.comresearchgate.net.
The application of these methodologies allows researchers to optimize lead compounds, predict potential activities, and reduce the need for extensive experimental testing nih.govmdpi.comcollaborativedrug.comijpsr.comamazon.com.
Compound List
this compound
Advanced Analytical Approaches for Rs Nandinine Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatographic methods are foundational for isolating (RS)-Nandinine from complex natural sources, separating it from co-occurring compounds, and quantifying its presence in biological samples.
Spectroscopic Methods for Structural Characterization in Complex Biological Matrices (Excluding Basic Identification)
Spectroscopic techniques are indispensable for elucidating the detailed structure and conformational dynamics of this compound, especially when analyzing it within complex biological environments.
Mass Spectrometry (MS) for Metabolomics and Isotopic Labeling StudiesMass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a vital technique for metabolomics studies involving (RS)-Nandinineub.edunih.govnih.govfrontiersin.orgdoi.orgrsc.orgnih.govresearchgate.netspectroscopyonline.com. This hyphenated technique allows for the sensitive detection, identification, and quantification of this compound within complex biological matrices, such as plant extracts or biological fluidsub.edunih.govresearchgate.netspectroscopyonline.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition and confirming the identity of this compound and its potential metabolitesfrontiersin.orgspectroscopyonline.com.
A key application of MS in this compound research is the use of stable isotope labeling. By synthesizing or administering this compound labeled with stable isotopes (e.g., ¹³C, ²H), researchers can create internal standards for highly accurate and precise quantification via MS nih.govnih.govdoi.org. Isotopic labeling is also instrumental in tracing metabolic pathways, elucidating metabolic fate, and performing flux analysis, providing deeper insights into the biological transformations of this compound nih.govnih.govfrontiersin.orgdoi.org.
Compound List
this compound
Integration of Analytical Techniques for Comprehensive Nandinine (B1252234) Profiling
The accurate and thorough profiling of chemical compounds, particularly those found in complex biological matrices, necessitates the integration of multiple analytical techniques. For this compound, a derivative of the alkaloid berberine (B55584), a singular analytical method often proves insufficient to provide a complete characterization, including its identification, quantification, and structural integrity. Advanced research relies on the synergistic combination of chromatographic separation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to achieve comprehensive profiling. This integrated approach overcomes the limitations inherent in individual techniques, offering enhanced sensitivity, specificity, and structural elucidation capabilities.
Chromatographic Separation and Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are foundational for separating this compound from complex mixtures, such as plant extracts or biological samples. These techniques provide crucial retention time (tR) data, which serves as an initial identifier. Coupling chromatography with Mass Spectrometry (MS) significantly amplifies the analytical power. LC-MS, particularly when employing tandem MS (LC-MS/MS) or high-resolution mass spectrometry (HRMS) like Time-of-Flight (Q-ToF-MS), allows for the determination of the compound's molecular weight, elemental composition, and characteristic fragmentation patterns. These fragmentation patterns act as a molecular fingerprint, aiding in the confident identification and differentiation of Nandinine from structurally similar compounds. Research has utilized UHPLC-QToF-MS to detail the alkaloid profile of various plant sources, including the identification of Nandinine based on its mass spectral data and retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., HSQC, HMBC), is indispensable for definitive structural elucidation. NMR provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and stereochemical configurations. While MS offers sensitivity and molecular mass information, NMR provides the atomic-level structural detail required for absolute structural confirmation. In the context of Nandinine research, ¹³C NMR spectroscopy has been employed to assign specific carbon chemical shifts, which are critical for verifying its molecular structure and identifying any subtle structural variations or impurities. Furthermore, the quantitative NMR (qNMR) capability of NMR spectroscopy allows for the precise determination of Nandinine concentration without the need for identical reference standards, provided that internal standards are used.
Hyphenated Techniques for Enhanced Profiling
The true power of comprehensive profiling lies in the hyphenation of these techniques. Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) represents a sophisticated integration that combines the separation capabilities of HPLC with the sensitivity and specificity of MS and the detailed structural information from NMR. In this setup, fractions eluting from the LC column are sequentially analyzed by MS and then NMR, often in a stop-flow or parallel-flow manner. This allows for rapid initial identification and quantification by MS, followed by immediate structural confirmation by NMR for the same separated component.
This integrated approach is vital for:
Confirmation of Identity: Verifying the presence of Nandinine with high confidence by correlating retention times, mass spectral data, and NMR spectral features.
Impurity Profiling: Detecting and characterizing low-level impurities or degradation products that might co-elute or have similar mass-to-charge ratios.
Structural Elucidation of Novel Analogs: Identifying and characterizing new Nandinine derivatives or related compounds present in complex natural sources.
Quantitative Analysis: Ensuring accurate quantification by combining sensitive detection methods with definitive structural confirmation.
Data Tables
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Parameter | Value | Technique/Method | Reference Snippet |
| Retention Time | 7.45 min | UHPLC-QToF-MS | nih.govmdpi.com |
| Exact Mass | 328.1549 | UHPLC-QToF-MS | nih.gov |
| Molecular Formula | C19H22NO4+ | UHPLC-QToF-MS | nih.gov |
| Key MS² Fragments | 178 (100%), 151, 176, 119, 152, 135, 177, 180, 136 | UHPLC-QToF-MS | nih.gov |
| MS² Fragments | 176.0706, 151.0754 | MS2 spectrum analysis | oup.com |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (ppm) | Assignment/Notes | Reference Snippet |
| C-9 (Methoxy) | ~60.1 | Methoxy (B1213986) group at C-9 | cdnsciencepub.com |
| C-8 | ~53.4 | Carbon at position 8 | cdnsciencepub.com |
| C-4 | ~115.2 | Aromatic carbon, verified by selective proton decoupling | cdnsciencepub.com |
| C-5 | ~113.8 | Aromatic carbon, verified by selective proton decoupling | cdnsciencepub.com |
| C-3a | ~139.5 | Aromatic quaternary carbon | cdnsciencepub.com |
| C-7a | ~105.4 | Aromatic quaternary carbon | cdnsciencepub.com |
The integration of chromatographic separation with mass spectrometry and NMR spectroscopy is paramount for achieving a comprehensive and reliable profile of this compound. This multi-technique approach ensures accurate identification, detailed structural characterization, and precise quantification, thereby providing a robust foundation for further research into the compound's properties and potential applications.
Compound List:
this compound
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Biosynthetic Engineering for Enhanced Nandinine (B1252234) Production and Diversification
The natural abundance of (RS)-Nandinine can be limited, making its extraction from plant sources for extensive research challenging and economically unviable. researchgate.net Metabolic engineering and synthetic biology offer promising avenues to overcome this limitation by developing high-yielding and sustainable production platforms. nih.govmdpi.com
Future research in this area should focus on several key aspects:
Elucidation of the Complete Biosynthetic Pathway: While the general pathway for benzylisoquinoline alkaloids is known, the specific enzymes and regulatory mechanisms involved in this compound biosynthesis require further characterization. researchgate.net Identifying and characterizing the specific N-methyltransferases, cytochrome P450 monooxygenases (like the CYP719 family), and oxidoreductases will be crucial. nih.gov
Heterologous Production in Microbial Hosts: Transferring the entire biosynthetic pathway into microbial chassis such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) can enable scalable and controlled production. nih.govfrontiersin.org This approach has been successfully used for other complex plant alkaloids like noscapine. nih.gov Challenges to overcome include ensuring proper enzyme folding and activity, balancing metabolic flux, and preventing the accumulation of toxic intermediates. mdpi.com
Pathway Optimization in Plant Cell Cultures: The use of plant cell or hairy root cultures offers an alternative production system that maintains the native cellular environment for enzyme function. uwec.edu Genetic engineering of these cultures to overexpress key biosynthetic genes or down-regulate competing pathways could significantly enhance nandinine yields. uwec.edu
Enzymatic Diversification: The enzymes from the nandinine biosynthetic pathway can be used as biocatalysts to generate novel, "unnatural" derivatives. By feeding precursor analogues to engineered microbes or purified enzymes, a diverse library of nandinine-like compounds can be created for biological screening.
Discovery of Novel Molecular Targets and Signaling Pathways
While some biological activities of this compound have been reported, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still in its infancy. Identifying these targets is essential for elucidating its mechanism of action and exploring its full therapeutic and research potential.
Key future research directions include:
Affinity-Based Proteomics: This approach involves immobilizing nandinine on a solid support to "pull down" its binding partners from cell lysates. rsc.org Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets.
Chemical Probe Development: Designing and synthesizing photoaffinity or clickable probes based on the nandinine scaffold will enable the covalent labeling and subsequent identification of its targets in a more native cellular context. nih.govnih.gov
Computational Modeling and Screening: In silico docking studies using crystal structures of known receptors and enzymes can predict potential binding partners of nandinine. This can guide experimental validation and prioritize targets for further investigation. The aporphine (B1220529) scaffold, to which nandinine belongs, is known to interact with G protein-coupled receptors (GPCRs) like dopamine (B1211576) and serotonin receptors, making these attractive starting points. nih.gov
Transcriptomic and Proteomic Profiling: Treating cells or model organisms with this compound and subsequently analyzing changes in gene and protein expression can provide a global view of the cellular pathways affected by the compound. This can uncover novel signaling cascades and cellular processes modulated by nandinine. For instance, studies have already linked nandinine to the AMP-activated protein kinase (AMPK) pathway, suggesting its role in metabolic regulation. nih.gov
Rational Design and Synthesis of Novel Nandinine Analogues with Improved Biological Profiles
The chemical structure of this compound provides a versatile template for medicinal chemists to design and synthesize novel analogues with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net Lessons learned from the extensive derivatization of the related alkaloid berberine (B55584) can inform these efforts. mdpi.comnih.gov
Future research in this domain should concentrate on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the nandinine scaffold is crucial to understanding which parts of the molecule are essential for its biological activity. Key positions for modification include the hydroxyl and methoxy (B1213986) groups on the D-ring and the methylenedioxy bridge on the A-ring. researchgate.netmdpi.com
Scaffold Hopping and Hybridization: Replacing the core aporphine structure with other privileged scaffolds while retaining key pharmacophoric features could lead to the discovery of novel chemotypes with improved drug-like properties. mdpi.com Additionally, creating hybrid molecules that combine the nandinine scaffold with other bioactive moieties could result in compounds with dual or synergistic activities.
Improving Physicochemical Properties: Modifications aimed at improving solubility, membrane permeability, and metabolic stability are essential for translating the biological activity of nandinine into practical applications. This could involve the introduction of polar or ionizable groups, or the use of prodrug strategies.
Click Chemistry for Library Synthesis: The use of efficient and versatile reactions like the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) can facilitate the rapid synthesis of large libraries of nandinine derivatives for high-throughput screening. nih.gov
Below is a table outlining potential modifications to the this compound scaffold and their rationale.
| Modification Site | Potential Modification | Rationale for Improved Biological Profile |
| C9-OH group | Alkylation, Acylation, Glycosylation | Enhance lipophilicity, improve cell permeability, alter target binding affinity. mdpi.com |
| C10-OCH3 group | Demethylation, Alkylation with longer chains | Modulate receptor selectivity and metabolic stability. |
| A-Ring (Methylenedioxy) | Opening to form two hydroxyl or methoxy groups | Alter planarity and electronic properties, potentially changing target interactions. |
| Nitrogen Atom | Quaternization, N-oxide formation | Increase solubility and potentially alter receptor binding modes. |
Applications in Chemical Biology and Mechanistic Probe Development
Beyond its potential as a therapeutic lead, this compound can be developed into a valuable tool for chemical biology to probe and understand complex biological processes. nih.gov The development of nandinine-based probes can help in visualizing, identifying, and quantifying its molecular targets and downstream effectors in living systems. nih.gov
Future research in this area could explore:
Fluorescent Probes: Attaching a fluorophore to the nandinine scaffold, without disrupting its biological activity, would allow for the visualization of its subcellular localization and interaction with its targets using advanced microscopy techniques. rsc.org
Biotinylated Probes for Target Pull-Down: Conjugating biotin to nandinine would enable the affinity purification of its binding partners from cell or tissue lysates, providing a direct method for target identification. rsc.org
Photoaffinity Probes for Covalent Target Capture: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the nandinine structure would allow for light-induced covalent cross-linking to its target proteins upon binding. nih.gov This provides a powerful tool for unambiguously identifying direct binding partners, even for weak or transient interactions.
Activity-Based Probes: If a specific enzymatic target of nandinine is identified, an activity-based probe could be designed. This would involve incorporating a reactive "warhead" that covalently modifies the active site of the target enzyme, providing a direct readout of enzyme activity in complex biological samples.
The development of such chemical probes would not only deepen our understanding of nandinine's own mechanism of action but also provide valuable tools for studying the biological systems with which it interacts.
Q & A
Q. What are the key structural features distinguishing Nandinine from berberine, and how do they influence its pharmacological activity?
Nandinine is a benzylisoquinoline alkaloid derived from berberine, characterized by an unsaturated heterocyclic ring and a hydroxyl group at the C-9 position instead of a methoxyl group in berberine . Structural elucidation via NMR and X-ray crystallography confirms these modifications, which enhance its solubility and interaction with AMP-activated protein kinase (AMPK) compared to berberine . Methodologically, comparative molecular docking studies and pharmacokinetic profiling (e.g., logP measurements) can clarify how these structural differences affect binding affinity to targets like IKKβ or IRS-1 .
Q. What experimental models are suitable for studying Nandinine's anti-inflammatory effects in vitro?
The 3T3-L1 adipocyte model, treated with macrophage-conditioned medium (Mac-CM), is a validated system for assessing Nandinine's anti-inflammatory effects. Key protocols include:
- Pretreatment with Nandinine (10 µM) for 1 hour before Mac-CM exposure .
- Quantification of TNF-α and IL-6 via ELISA and RT-PCR to evaluate cytokine suppression .
- AMPK activity assays using immunoblotting for phosphorylated AMPKα (Thr172) . This model replicates inflammation-induced insulin resistance, enabling mechanistic studies of pathways like NF-κB and IKKβ .
Q. How should researchers characterize Nandinine's purity and identity in synthetic preparations?
High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 265 nm) is critical for assessing purity, while structural confirmation requires:
- Mass spectrometry (MS) for molecular weight verification (C₁₉H₁₉NO₄; MW 325.36) .
- ¹H/¹³C NMR to identify hydroxyl and methoxy substituents .
- Melting point analysis (183–196°C, depending on crystallization solvent) . Kametani et al. (1969, 1977) provide detailed synthesis protocols for replicating stereospecific intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy between Nandinine and berberine derivatives?
Discrepancies in efficacy (e.g., AMPK activation levels or glucose uptake) may arise from differences in bioavailability, cell-type specificity, or experimental conditions. To address this:
- Conduct parallel in vitro/in vivo dose-response studies (e.g., 10–200 mg/kg in mice) with pharmacokinetic monitoring .
- Use isoform-specific AMPK inhibitors (e.g., Compound C) to isolate pathway contributions .
- Apply systematic review frameworks (e.g., PRISMA) to analyze literature biases or methodological variability .
Q. What methodological considerations are critical when designing in vivo studies to assess Nandinine's impact on glucose tolerance?
Key considerations include:
- Model selection : High-fat diet-induced obese mice or db/db mice for Type 2 diabetes phenotypes .
- Dosage : Oral administration of 100–200 mg/kg Nandinine, with glucose tolerance tests (GTT) at 0, 15, 30, 60, and 120 minutes post-insulin .
- Endpoint analysis : Measure insulin sensitivity indices (e.g., HOMA-IR) and GLUT-4 translocation via membrane fractionation assays .
- Controlled variables : Standardize fasting periods and diet across cohorts to minimize variability .
Q. How can AMPK activation assays be optimized to quantify Nandinine's mechanism of action?
- Use phospho-specific antibodies for AMPKα (Thr172) and ACC (Ser79) in Western blotting .
- Combine with AMPK knockout adipocyte lines to confirm target specificity .
- Quantify ATP/AMP ratios via LC-MS to correlate Nandinine exposure with metabolic stress .
- Compare against positive controls (e.g., AICAR) to benchmark activation efficiency .
Q. What strategies are recommended for synthesizing high-purity Nandinine for pharmacological studies?
- Stereoselective synthesis : Follow Kametani’s method using Pictet-Spengler cyclization to preserve the (13aS) configuration .
- Purification : Recrystallize from chloroform/ether mixtures to achieve >98% purity .
- Quality control : Validate chiral purity via circular dichroism (CD) spectroscopy and enantiomeric HPLC columns .
Q. How should researchers approach data discrepancies in Nandinine's effects on IRS-1 phosphorylation across different cell types?
- Perform time-course experiments to capture dynamic phosphorylation changes (e.g., serine vs. tyrosine residues) .
- Use phosphoproteomics (e.g., SILAC labeling) to identify cell-type-specific kinase interactions .
- Apply contradiction analysis frameworks (e.g., NRC’s standards for empirical testing) to isolate confounding variables like cell differentiation status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
